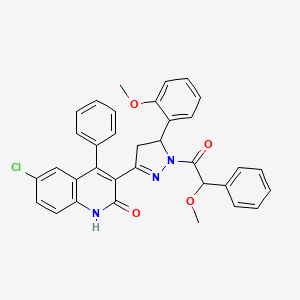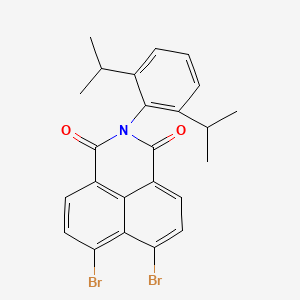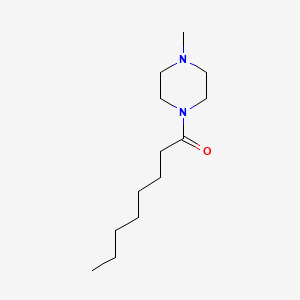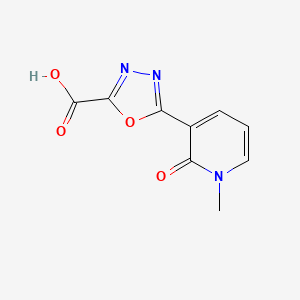
N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide: is a compound that features a quinoline ring attached to a benzamide moiety with a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of Quinoline Derivative: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of Benzamide Moiety: The quinoline derivative is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the quinoline ring or the benzamide moiety, leading to the formation of quinoline N-oxide or benzamide derivatives.
Reduction: Reduction reactions can target the quinoline ring or the trifluoromethyl group, potentially leading to the formation of dihydroquinoline or difluoromethyl derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used as a probe to study biological processes involving quinoline derivatives.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)benzamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
3-(trifluoromethyl)benzamide: Lacks the quinoline ring, affecting its overall reactivity and applications.
Uniqueness
N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the quinoline ring and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H11F3N2O |
|---|---|
Molecular Weight |
316.28 g/mol |
IUPAC Name |
N-quinolin-8-yl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H11F3N2O/c18-17(19,20)13-7-1-5-12(10-13)16(23)22-14-8-2-4-11-6-3-9-21-15(11)14/h1-10H,(H,22,23) |
InChI Key |
QDFRMMKPHPTTNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14122713.png)
![1-[(4-Chlorophenyl)sulfanyl]naphthalene](/img/structure/B14122717.png)


![4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122734.png)



![3-[1-Benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B14122772.png)
![Benzeneacetamide, 4-[(fluorosulfonyl)oxy]-](/img/structure/B14122776.png)


![4-Phenyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14122799.png)

